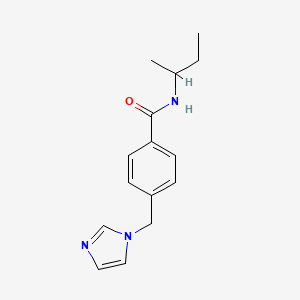![molecular formula C18H20ClN3O3 B6066452 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6066452.png)
1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-nitrobenzyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-[(5-Amino-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[(5-Chloro-2-hydroxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
- 1-[(5-Chloro-2-nitrophenyl)methyl]piperazine
- 1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine
- 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Comparison: Compared to its analogs, 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both a methoxy group and a chloro-nitrophenyl group. This combination of functional groups may enhance its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-25-18-5-3-2-4-17(18)21-10-8-20(9-11-21)13-14-12-15(19)6-7-16(14)22(23)24/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGRVQDNULVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(dimethylamino)phenyl]-N-(1-pyrimidin-2-ylpiperidin-3-yl)propanamide](/img/structure/B6066369.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B6066389.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]benzyl}-2-methylpropanamide](/img/structure/B6066396.png)
![N-(2,3-dimethylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6066399.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}isonicotinamide 1-oxide](/img/structure/B6066403.png)
![3-(4-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6066404.png)
![2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide](/img/structure/B6066408.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B6066426.png)
![7-(3-hydroxy-4-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6066431.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B6066460.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6066468.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6066474.png)
![methyl 1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6066482.png)
